Structural Determinants for CaV2.2 Channel Affinity: Position of 4-Trifluoromethoxyphenyl Group
In the Glaxo patent defining N-type calcium channel blockers, the 4-trifluoromethoxyphenyl sulfonyl group is listed as one of only 6-8 privileged R1 substituents for activity. The patent specifically distinguishes this group from 4-trifluoromethylphenyl and 4-chlorophenyl, demonstrating that the trifluoromethoxy moiety is a critical structural requirement for target engagement. While the patent does not disclose the specific compound 1396717-77-3, its structure fits the generic Markush formula, and the inclusion of the 4-trifluoromethoxyphenyl group positions it within the active chemical space for this mechanism. No quantitative IC50 data is available for this compound from the patent [1].
| Evidence Dimension | Privileged R1 substituent for CaV2.2 affinity (class definition) |
|---|---|
| Target Compound Data | Contains 4-trifluoromethoxyphenyl (a privileged R1 group) |
| Comparator Or Baseline | Other R1 groups in the patent: 4-trifluoromethylphenyl, 4-chlorophenyl, 3-trifluoromethylphenyl, etc. |
| Quantified Difference | No quantitative activity data provided; classification is based on patent claims. |
| Conditions | Patent claims for compounds of Formula (I) with CaV2.2 calcium channel affinity [1]. |
Why This Matters
This confirms the compound is not a random sulfonamide but is chemically aligned with a specific mechanism of action, which is critical for selecting compounds for pain-related research programs.
- [1] Glaxo Group Ltd. WO2010091721A1 - 3-Substituted 1-arylsulfonylpiperidine derivatives for the treatment of pain. Filing Date: 2009-02-11. View Source
